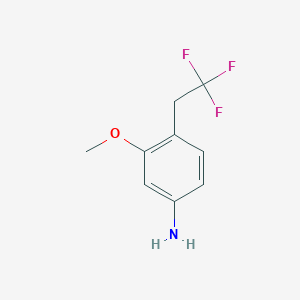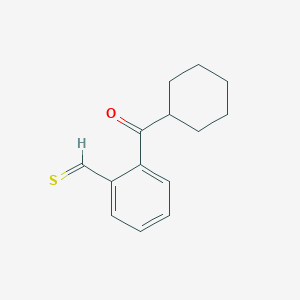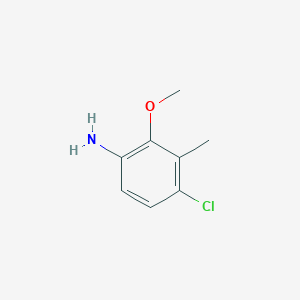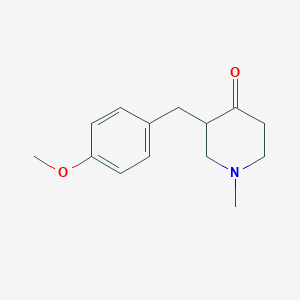
1-Boc-4-(2-Cbz-amino-2-methoxycarbonyl-vinyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-(2-Cbz-amino-2-methoxycarbonyl-vinyl)piperidine is a chemical compound with the molecular formula C22H30N2O6. It is used primarily in proteomics research and is known for its stability and reactivity in various chemical reactions .
Preparation Methods
The synthesis of 1-Boc-4-(2-Cbz-amino-2-methoxycarbonyl-vinyl)piperidine involves several stepsThe methoxycarbonyl-vinyl group is then added through a series of reactions involving specific reagents and conditions . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Boc-4-(2-Cbz-amino-2-methoxycarbonyl-vinyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Scientific Research Applications
1-Boc-4-(2-Cbz-amino-2-methoxycarbonyl-vinyl)piperidine is widely used in scientific research, particularly in:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of proteomics and protein interactions.
Medicine: Research involving this compound contributes to the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-(2-Cbz-amino-2-methoxycarbonyl-vinyl)piperidine involves its interaction with specific molecular targets. The Boc and Cbz groups protect the amino functions, allowing selective reactions at other sites. The methoxycarbonyl-vinyl group can participate in various chemical reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
1-Boc-4-(2-Cbz-amino-2-methoxycarbonyl-vinyl)piperidine is unique due to its specific functional groups and reactivity. Similar compounds include:
1-Boc-4-(2-Cbz-amino-2-methoxycarbonyl-ethyl)piperidine: This compound has an ethyl group instead of a vinyl group, affecting its reactivity and applications.
1-Boc-4-(Cbz-amino)-4-(2-methoxy-2-oxoethyl)piperidine:
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
Molecular Formula |
C22H30N2O6 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
tert-butyl 4-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H30N2O6/c1-22(2,3)30-21(27)24-12-10-16(11-13-24)14-18(19(25)28-4)23-20(26)29-15-17-8-6-5-7-9-17/h5-9,14,16H,10-13,15H2,1-4H3,(H,23,26)/b18-14+ |
InChI Key |
IDNFCZQBYFJXGZ-NBVRZTHBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)/C=C(\C(=O)OC)/NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[c][1,2,5]thiadiazole-4-carboxamide](/img/structure/B13089421.png)

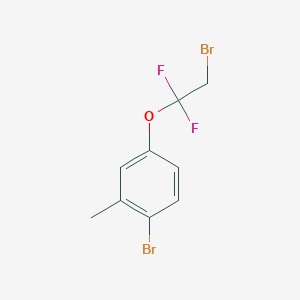
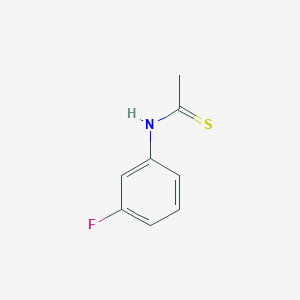
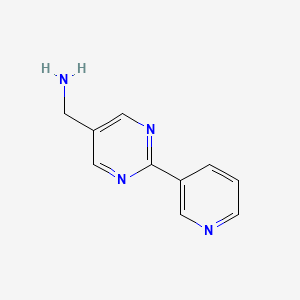


![6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B13089448.png)
![4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089454.png)
![2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole](/img/structure/B13089460.png)
